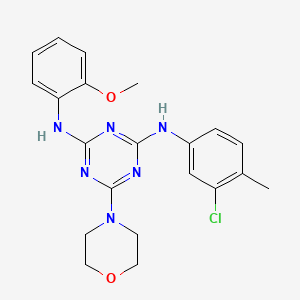
N2-(3-chloro-4-methylphenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of triazine, which is a heterocyclic compound containing three nitrogen atoms in a six-membered ring. It has two amine groups attached to the triazine ring, and these amines are substituted with phenyl groups that have additional functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that form the triazine ring and subsequently attach the various substituents. This could involve reactions such as nucleophilic substitution and condensation .Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the triazine ring, which is a planar, aromatic ring. The various substituents would add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amine groups might participate in acid-base reactions, while the phenyl rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .科学的研究の応用
Synthesis and Chemical Properties
Triazine derivatives are synthesized for various applications, including the development of antimicrobial agents. For instance, novel triazine derivatives have been synthesized and screened for their antimicrobial activities, with some compounds demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2007). The synthesis process often involves the reaction of different ester ethoxycarbonylhydrazones with primary amines, highlighting the compound's versatility in creating potentially bioactive molecules.
Additionally, the crystal structure of related triazine derivatives has been described, showcasing their conformational properties and interactions within the crystal lattice (Fridman et al., 2003). These studies provide insights into the chemical and physical properties of triazine derivatives, contributing to a deeper understanding of their potential applications in various fields.
Biological Activities
Beyond their antimicrobial potential, triazine derivatives are explored for other biological activities. Research into the synthesis of pyrimidine-linked morpholinophenyl derivatives reveals significant larvicidal activity against mosquito larvae, indicating potential applications in vector control (Gorle et al., 2016). Such studies demonstrate the compound's usefulness in developing new insecticides or pest management solutions.
Moreover, triazine derivatives have been investigated for their potential in treating environmental concerns, such as the removal of pesticides from wastewater. Lignocellulosic substrates, for instance, have been used as effective adsorbents for pesticide removal, indicating triazine compounds' role in environmental remediation efforts (Boudesocque et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-2-N-(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-14-7-8-15(13-16(14)22)23-19-25-20(24-17-5-3-4-6-18(17)29-2)27-21(26-19)28-9-11-30-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGYHKIOWCCBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2813688.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2813693.png)
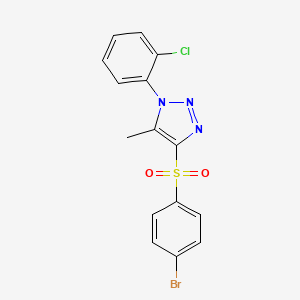
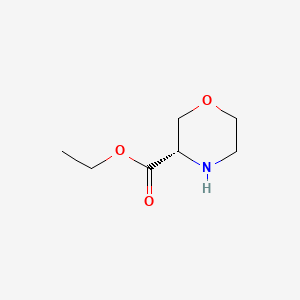
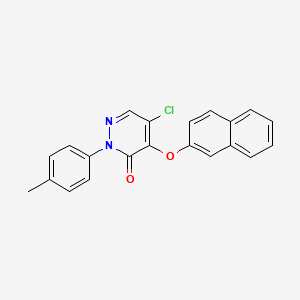
![5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2813700.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2813701.png)

![methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2813704.png)


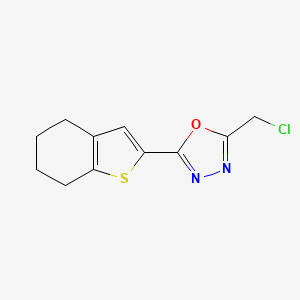
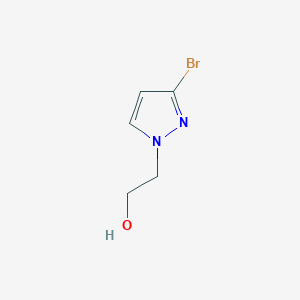
![[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride](/img/structure/B2813710.png)